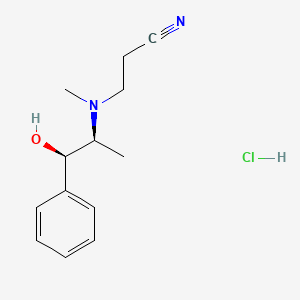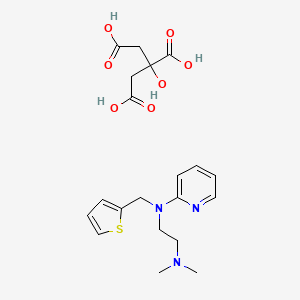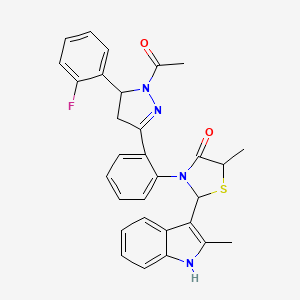
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of the indole derivative, followed by the formation of the thiazolidinone ring, and finally the construction of the pyrazole ring. Common reagents used in these steps include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The thiazolidinone ring can be reduced using hydrogenation techniques.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The pyrazole ring can undergo coupling reactions with different aryl halides
Applications De Recherche Scientifique
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- has shown potential in various scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: The compound has shown antimicrobial properties, making it a candidate for developing new antibiotics.
Materials Science: Its unique structure allows it to be used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives and pyrazole-based compounds. For example:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Benzimidazole-substituted indoles: These compounds also exhibit significant biological activities and are synthesized using similar methods.
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- stands out due to its unique combination of a pyrazole ring, an indole moiety, and a thiazolidinone ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
133405-37-5 |
|---|---|
Formule moléculaire |
C30H27FN4O2S |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
3-[2-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]-5-methyl-2-(2-methyl-1H-indol-3-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27FN4O2S/c1-17-28(22-12-5-8-14-24(22)32-17)30-34(29(37)18(2)38-30)26-15-9-6-11-21(26)25-16-27(35(33-25)19(3)36)20-10-4-7-13-23(20)31/h4-15,18,27,30,32H,16H2,1-3H3 |
Clé InChI |
HJHVSNSLMUWJAR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(S1)C2=C(NC3=CC=CC=C32)C)C4=CC=CC=C4C5=NN(C(C5)C6=CC=CC=C6F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




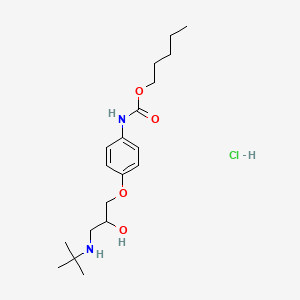
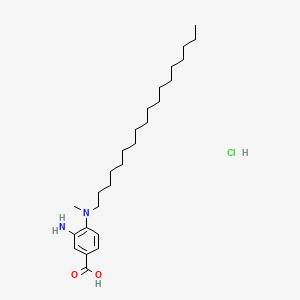
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
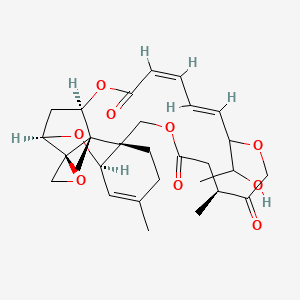
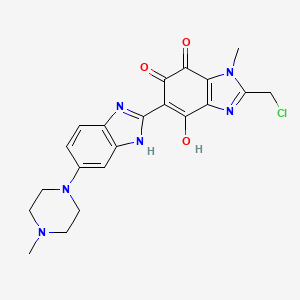

![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)

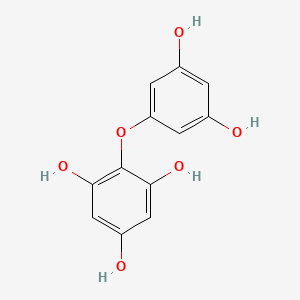
![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
